3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is complex and varies depending on the specific application. In general, this compound is believed to interact with various receptors and enzymes in the body, altering their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide are also complex and vary depending on the specific application. In general, this compound has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been shown to modulate various receptors and enzymes in the body, leading to changes in neurotransmitter release, ion channel activity, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. This compound has been shown to have a wide range of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of using this compound is its complexity. The synthesis method is multi-step and can be challenging, and the mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many future directions for research on 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide. Some potential areas of study include:
1. Further exploration of the compound's potential as an anti-inflammatory agent and its use in the treatment of inflammatory diseases.
2. Investigation of the compound's potential as a modulator of various receptors and enzymes, and its use in drug discovery.
3. Study of the compound's effects on different biomolecules and its potential use in biochemistry research.
4. Development of new synthesis methods that are more efficient and cost-effective.
5. Investigation of the compound's potential as a diagnostic tool for various diseases.
In conclusion, 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex and versatile chemical compound that has gained significant attention in scientific research. Its potential applications in various fields make it a valuable tool for researchers, and further study is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific publications.
Wissenschaftliche Forschungsanwendungen
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide has been studied for its potential use in various fields. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to treat cancer and other diseases. In pharmacology, this compound has been studied for its potential to act as a modulator of various receptors and enzymes. In biochemistry, this compound has been studied for its potential to interact with various biomolecules and to alter their function.
Eigenschaften
Molekularformel |
C11H11F3N4OS |
---|---|
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11F3N4OS/c1-7-6-8(11(12,13)14)17-18(7)4-2-9(19)16-10-15-3-5-20-10/h3,5-6H,2,4H2,1H3,(H,15,16,19) |
InChI-Schlüssel |
LMNXHRNSLQOLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NC2=NC=CS2)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=NN1CCC(=O)NC2=NC=CS2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.